molecular formula C17H20ClN3O3 B4461889 5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE

5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4461889
M. Wt: 349.8 g/mol
InChI Key: XVGUZRIEHILSQK-UHFFFAOYSA-N
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Description

WAY-328162 is a chemical compound known for its role in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity. It has been studied for its potential to restore E-cadherin expression in the SW620 colon adenocarcinoma cell line and alter the lifespan of eukaryotic organisms .

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-4-2-13(3-5-14)16-12-15(20-24-16)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGUZRIEHILSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for WAY-328162 are not widely documented in public sources. typical preparation methods for such compounds involve multi-step organic synthesis, including the use of specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

WAY-328162 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-328162 has several scientific research applications:

    Chemistry: It is used as a tool compound to study CFTR activity and its modulation.

    Biology: It has been shown to restore E-cadherin expression in certain cell lines, which is important for cell adhesion and signaling.

    Medicine: It is being investigated for its potential therapeutic effects in diseases related to CFTR dysfunction, such as cystic fibrosis.

    Industry: Its role in modulating CFTR activity makes it a candidate for developing new treatments and diagnostic tools.

Mechanism of Action

WAY-328162 exerts its effects by modulating the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). This protein is involved in the transport of chloride ions across cell membranes. By restoring E-cadherin expression, WAY-328162 can influence cell adhesion and signaling pathways, which are crucial for maintaining cellular integrity and function.

Comparison with Similar Compounds

WAY-328162 is unique in its ability to modulate CFTR activity and restore E-cadherin expression. Similar compounds include:

    VX-770 (Ivacaftor): Another CFTR modulator used in the treatment of cystic fibrosis.

    VX-809 (Lumacaftor): A compound that corrects the folding of CFTR proteins.

    VX-661 (Tezacaftor): Similar to Lumacaftor, it helps in the proper folding and function of CFTR proteins.

These compounds share the common goal of modulating CFTR activity but differ in their specific mechanisms and applications.

Biological Activity

The compound 5-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide is a member of the oxazole family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18ClN3O2
  • Molecular Weight : 303.78 g/mol
  • CAS Number : Not specified in the search results.

The presence of the 4-chlorophenyl and morpholinyl groups is significant in determining the compound's interactions with biological targets.

Antimicrobial Activity

Studies have shown that oxazole derivatives exhibit antimicrobial properties. The synthesized compounds bearing oxazole rings have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to show moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it has been noted for its inhibitory effects on enzymes such as acetylcholinesterase and urease. The IC50 values for these inhibitory actions suggest that compounds with oxazole moieties can be potent inhibitors, which may be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria .

Anticancer Properties

Research indicates that oxazole derivatives may possess anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies have shown that certain oxazole derivatives can inhibit cell proliferation and induce cell death through various pathways, including the activation of caspases .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxazole derivatives, including the target compound, and evaluated their antimicrobial activity. The results indicated that some derivatives exhibited significant activity against E. faecium, suggesting potential for further development as antimicrobial agents .
  • Enzyme Inhibition : Another research effort focused on the enzyme inhibition profile of oxazole derivatives. Compounds were tested against urease and acetylcholinesterase, revealing promising inhibitory activities that could lead to therapeutic applications in treating infections or neurodegenerative diseases .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and leading to desired pharmacological effects.
  • Structural Modifications : Variations in substituents on the oxazole ring can significantly affect its biological profile, allowing for optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.